molecular formula C23H16BrN3O B5409229 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-bromophenyl]acrylonitrile

2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-bromophenyl]acrylonitrile

Cat. No. B5409229
M. Wt: 430.3 g/mol
InChI Key: WIHOHVFURKMUHY-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-bromophenyl]acrylonitrile is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the acrylonitrile family and has been studied for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-bromophenyl]acrylonitrile involves the inhibition of various cellular pathways. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and reduce inflammation. It also has neuroprotective properties and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-bromophenyl]acrylonitrile in lab experiments is its anti-cancer properties. It can be used to study the mechanisms of cancer cell death and the development of new anti-cancer therapies. However, one of the limitations of using this compound is its potential toxicity. It can be toxic to normal cells at high concentrations, and caution must be taken when using this compound in lab experiments.

Future Directions

There are several future directions for the study of 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-bromophenyl]acrylonitrile. One of the significant directions is the development of new anti-cancer therapies based on this compound. It can also be studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Further studies are also needed to understand the mechanism of action of this compound and its potential toxicity in normal cells.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. It has anti-cancer properties, neuroprotective properties, and potential use in the treatment of Alzheimer's disease. However, caution must be taken when using this compound in lab experiments due to its potential toxicity. Further studies are needed to understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-bromophenyl]acrylonitrile involves the reaction between 4-(benzyloxy)-3-bromobenzaldehyde and 2-aminobenzimidazole in the presence of acetonitrile. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-bromophenyl]acrylonitrile has been studied for its potential applications in various fields. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also been studied for its potential use as a therapeutic agent for Alzheimer's disease.

properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-phenylmethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN3O/c24-19-13-17(10-11-22(19)28-15-16-6-2-1-3-7-16)12-18(14-25)23-26-20-8-4-5-9-21(20)27-23/h1-13H,15H2,(H,26,27)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHOHVFURKMUHY-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C3=NC4=CC=CC=C4N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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